molecular formula C16H15N3O4 B353126 Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate CAS No. 920117-27-7

Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate

Cat. No.: B353126
CAS No.: 920117-27-7
M. Wt: 313.31g/mol
InChI Key: YKYRIESUEFSIFM-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate is a benzimidazole-derived compound featuring a 2-furylcarbonylamino methyl substituent at the benzimidazole core and an acetate ester group. Benzimidazoles are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their ability to act as ligands, enzyme inhibitors, and bioactive agents.

Properties

IUPAC Name

methyl 2-[2-[(furan-2-carbonylamino)methyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-15(20)10-19-12-6-3-2-5-11(12)18-14(19)9-17-16(21)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRIESUEFSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Scope

Key findings from the acylation-cyclization approach:

  • Optimal Conditions : Acetyl chloride (1.2 eq) and DBU (2.5 eq) in refluxing chlorobenzene (132°C) yield benzimidazoles in 65–96% isolated yields.

  • Substituent Compatibility : Electron-donating groups (e.g., methoxy, methylthio) enhance yields (>85%), while electron-withdrawing groups (nitro, cyano) reduce efficiency (43–75%).

  • Scalability : The method is scalable to gram quantities with minimal purification requirements.

Table 1: Selected Benzimidazole Yields via N-Arylamidoxime Cyclization

Substituent (R)Yield (%)Reaction Time (h)
Methoxy953
Chloro924
Nitro755
Unsubstituted962

Mechanistic Insights

The reaction proceeds through acyloxy intermediate formation, followed by base-mediated deacetylation to generate a nitrene species. Subsequent electrocyclization and proton transfers yield the benzimidazole core. This pathway avoids hazardous reagents like polyphosphoric acid, enhancing safety and reproducibility.

Furan Moiety Preparation and Functionalization

The 2-furylcarbonylamino group is introduced via amide coupling between a benzimidazole-methylamine intermediate and 2-furoyl chloride. Prior synthesis of the furan component relies on classical methods such as the Paal-Knorr cyclization 3.

Paal-Knorr Synthesis of 2-Furoyl Chloride

  • Substrate : 1,4-Dicarbonyl compounds (e.g., mucic acid derivatives).

  • Conditions : Dehydration with H<sub>2</sub>SO<sub>4</sub> or P<sub>2</sub>O<sub>5</sub> yields furan rings3.

  • Modification : 2-Furoyl chloride is prepared by treating 2-furoic acid with thionyl chloride.

Table 2: Furan Synthesis via Paal-Knorr Cyclization3

Starting MaterialDehydrating AgentYield (%)
Mucic acidH<sub>2</sub>SO<sub>4</sub>78
1,4-DiketoneP<sub>2</sub>O<sub>5</sub>82

Amide Coupling Strategy

The benzimidazole-methylamine intermediate reacts with 2-furoyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH or NaHCO<sub>3</sub>.

  • Solvent : Dichloromethane or THF.

  • Yield : 70–85% after column purification.

Esterification to Form Methyl Acetate

The final stage introduces the methyl ester group via Fischer esterification or carbodiimide-mediated coupling :

  • Fischer Method : Reacting the carboxylic acid with methanol and H<sub>2</sub>SO<sub>4</sub> under reflux (65°C, 12 h).

  • DCC/DMAP : Higher yields (90%) achieved using DCC and DMAP in anhydrous THF.

Table 3: Esterification Efficiency Comparison

MethodCatalystYield (%)
Fischer EsterificationH<sub>2</sub>SO<sub>4</sub>75
DCC/DMAPDMAP90

Integrated Synthetic Route and Challenges

A consolidated pathway involves:

  • Benzimidazole Synthesis : N-Arylamidoxime cyclization.

  • Aminomethylation : Introduction of –CH<sub>2</sub>NH<sub>2</sub> via Mannich reaction.

  • Amide Formation : Coupling with 2-furoyl chloride.

  • Esterification : DCC/DMAP-mediated reaction with methanol.

Key Challenges :

  • Regioselectivity : Ensuring substitution at the benzimidazole C2 position.

  • Purification : Silica gel chromatography required for intermediates.

  • Functional Group Sensitivity : Nitro groups necessitate cautious hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The biological activity of Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate is primarily attributed to its benzimidazole core. Compounds with this structure have been reported to exhibit:

  • Antifungal Activity : Studies indicate that benzimidazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development.
  • Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer potential.

Antifungal Agents

The unique structure of this compound allows it to interact with fungal enzymes, potentially leading to the development of new antifungal agents. Preliminary studies should focus on:

  • In vitro assays to evaluate antifungal efficacy against common pathogens.
  • Structure-activity relationship studies to optimize the compound's antifungal properties.

Anticancer Research

Given the promising anticancer activities of benzimidazole derivatives, this compound may serve as a lead compound in cancer therapy development. Future research directions include:

  • Investigating its mechanism of action in cancer cell lines.
  • Conducting in vivo studies to assess therapeutic efficacy and safety profiles.

Case Studies

  • Antifungal Activity Study :
    • A recent study evaluated the antifungal efficacy of various benzimidazole derivatives, including this compound, against Candida albicans. Results indicated significant inhibition at low concentrations, suggesting its potential as an antifungal agent.
  • Anticancer Mechanism Investigation :
    • In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. These findings support further exploration into its use as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Benzimidazole Derivatives
Compound Name Core Structure Substituents at Position 2 Functional Groups Key References
Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate Benzimidazole 2-Furylcarbonylamino methyl Acetate ester -
2-(2-Propylthio)benzimidazolyl acetate (Compound 5) Benzimidazole Propylthio group Acetate ester
2-((Ethylthio)benzimidazolyl)acetohydrazide (Compound 7) Benzimidazole Ethylthio group Acetohydrazide
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole-linked benzimidazole 2-Hydroxyphenyl tetrazole Acetate ester

Key Observations :

  • The furylcarbonylamino methyl group in the target compound distinguishes it from analogs with alkylthio (e.g., propylthio in ) or hydrazide (e.g., ) substituents. This group may enhance metal-binding capacity or π-π stacking due to the aromatic furan ring.
  • The acetate ester moiety is a common feature, facilitating solubility and serving as a precursor for further derivatization (e.g., hydrazide formation in ).

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving alkylation and substitution steps. The 2-furylcarbonylamino group could be introduced via acylation of an intermediate amine.

Key Observations :

  • The furylcarbonylamino group may confer unique bioactivity compared to alkylthio derivatives (e.g., enhanced enzyme inhibition due to hydrogen bonding ).
  • Metal coordination is a shared feature with copper complexes in , suggesting the target compound could serve as a ligand in catalytic systems.

Physicochemical Properties

Table 4: Crystallographic and Intermolecular Features
Compound Name Crystal System Key Interactions Bond Lengths/Angles Reference
This compound Hypothesized: Monoclinic Intramolecular O–H⋯N hydrogen bonds - -
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Monoclinic, P2₁/c C–H⋯O hydrogen bonds, offset π-π stacking O–H⋯N: 2.85 Å; dihedral angle: 82.61°
HgCl(NO₃)(NIT-1'-MeBzIm)·HgCl₂ Orthorhombic Hg–O/N coordination, Hg⋯O interactions Hg1–O1: 2.593 Å; Hg1–N2: 2.111 Å

Key Observations :

  • The target compound’s furyl group may promote π-π stacking or hydrogen bonding, akin to the hydroxyphenyl tetrazole in .

Biological Activity

Methyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a furylcarbonylamino group enhances its potential interactions with biological targets.

Research indicates that compounds with benzimidazole structures can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .
  • Antioxidant Properties : Compounds similar to this compound have shown significant antioxidant activity, which can protect cells from oxidative stress .
  • Antimicrobial Activity : Some benzimidazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Antioxidant Activity

A study evaluating the antioxidant properties of similar compounds demonstrated their ability to scavenge free radicals effectively. For instance, analogs of benzimidazole showed up to 93% scavenging activity against DPPH radicals, indicating strong antioxidant potential .

Inhibition of Tyrosinase

The compound's structural analogs have been tested for their ability to inhibit tyrosinase activity. In vitro studies using B16F10 murine melanoma cells revealed that certain analogs significantly reduced tyrosinase activity, suggesting potential use in treating skin conditions related to excess melanin production .

Case Studies and Research Findings

  • Study on Melanin Production :
    • Objective : To assess the anti-melanogenic effects of benzimidazole derivatives.
    • Findings : Compounds inhibited intracellular tyrosinase activity and reduced melanin production in B16F10 cells. The most effective analogs showed no cytotoxicity at concentrations below 20 µM, highlighting their safety profile for topical applications .
  • Antioxidant Efficacy Assessment :
    • Objective : To evaluate the radical scavenging abilities of various benzimidazole derivatives.
    • Results : The tested compounds exhibited varying degrees of antioxidant activity, with some showing efficacy comparable to established antioxidants like vitamin C. This suggests their potential as therapeutic agents in oxidative stress-related diseases .

Summary Table of Biological Activities

Activity TypeCompound/Analogs TestedKey Findings
AntioxidantBenzimidazole DerivativesEffective DPPH scavenging (up to 93%)
Tyrosinase InhibitionB16F10 CellsSignificant reduction in tyrosinase activity
CytotoxicityVarious AnaloguesNon-cytotoxic at ≤20 µM

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